molecular formula C12H11Cl2NOS B14410283 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-03-8

2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride

Cat. No.: B14410283
CAS No.: 81851-03-8
M. Wt: 288.2 g/mol
InChI Key: XPVMLGYQVDIKHU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound with the molecular formula C12H11Cl2NOS. It is known for its applications in various fields including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a sulfinylmethyl group and a 4-chlorophenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride typically involves the reaction of 2-chloromethylpyridine with 4-chlorobenzenesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. The sulfinyl group is known to interact with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

81851-03-8

Molecular Formula

C12H11Cl2NOS

Molecular Weight

288.2 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfinylmethyl]pyridine;hydrochloride

InChI

InChI=1S/C12H10ClNOS.ClH/c13-10-4-6-12(7-5-10)16(15)9-11-3-1-2-8-14-11;/h1-8H,9H2;1H

InChI Key

XPVMLGYQVDIKHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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